N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline
Description
N-[4-(Benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline is a Schiff base compound featuring a benzyloxy group at the 4-position of the benzylidene moiety and a phenyldiazenyl (azobenzene) substituent at the 4-position of the aniline ring. Its synthesis typically involves the condensation of a p-aminoazobenzene derivative with an aromatic aldehyde (e.g., 4-benzyloxybenzaldehyde) in ethanol under acidic catalysis (glacial acetic acid) . The compound exhibits dual functional groups:
Key applications include liquid crystals, optical switches, and intermediates for pharmaceuticals (e.g., Linezolid derivatives) .
Properties
IUPAC Name |
N-(4-phenyldiazenylphenyl)-1-(4-phenylmethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c1-3-7-22(8-4-1)20-30-26-17-11-21(12-18-26)19-27-23-13-15-25(16-14-23)29-28-24-9-5-2-6-10-24/h1-19H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWNSDBXXCTHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001040506 | |
| Record name | Benzenamine, 4-(2-phenyldiazenyl)-N-[[4-(phenylmethoxy)phenyl]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001040506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306324-83-4 | |
| Record name | Benzenamine, 4-(2-phenyldiazenyl)-N-[[4-(phenylmethoxy)phenyl]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001040506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline typically involves the condensation of 4-benzyloxybenzaldehyde with 4-phenyldiazenylaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity. The reaction can be represented as follows:
4-benzyloxybenzaldehyde+4-phenyldiazenylaniline→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce benzyloxybenzylamines.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for versatile reactivity, making it a valuable building block for various chemical transformations.
Biology
This compound has been explored for its potential biological applications, particularly in studies involving enzyme inhibition and protein binding. Research indicates that it can interact with specific molecular targets, potentially altering enzyme activity and leading to various biological effects. For instance, investigations have shown that azomethine derivatives can exhibit significant biological activity, which may extend to this compound as well.
Industrial Applications
This compound is utilized in the production of dyes and pigments due to its vibrant coloration properties. The compound's ability to undergo various chemical reactions allows it to be modified into different derivatives suitable for industrial applications.
A study investigated the biological activity of various azomethine compounds, including derivatives of this compound. The results indicated significant enzyme inhibition properties, suggesting potential therapeutic applications in drug development.
Case Study 2: Photophysical Properties
Research has also focused on the photophysical properties of this compound, examining its absorption and emission spectra. The findings revealed that the compound exhibits strong fluorescence under UV light, making it suitable for applications in fluorescence-based assays and imaging techniques.
Case Study 3: Industrial Dye Production
An industrial application study highlighted the use of this compound in dye production processes. The compound demonstrated excellent dyeing properties on various substrates, emphasizing its commercial viability in textile industries.
Mechanism of Action
The mechanism by which N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Schiff Base Liquid Crystals with Alkyloxy Chains
Example : (E)-4-(Hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline (I6)
Methoxy-Substituted Analogs
Example : N-(4-Methoxybenzylidene)-4-(phenyldiazenyl)aniline
Thioether-Containing Schiff Bases
Example : (E)-4-(Alkoxy)-N-(4-(methylthio)benzylidene)aniline
Key Difference : The thioether group in analogs improves metal-binding capacity, whereas the target compound’s azo group offers photoresponsive behavior .
Fluoro-Substituted Derivatives
Example : N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline
Key Difference : The fluoro analog lacks the azo group’s photochromism but is critical in synthesizing Linezolid, a commercial antibiotic .
Research Findings and Data Tables
Mesomorphic Properties of Selected Compounds
Note: The target compound’s mesomorphic behavior remains uncharacterized; computational studies (DFT) are recommended .
Biological Activity
N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline is a complex organic compound notable for its unique structural features and potential biological applications. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.
Compound Overview
- Molecular Formula : C26H21N3O
- Molar Mass : 391.46 g/mol
- CAS Number : 306324-83-4
This compound consists of a benzylidene group linked to a benzyloxybenzene moiety and a phenyldiazenyl group, which contributes to its distinctive properties and biological activities.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the phenyldiazenyl moiety could enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions. A study on azo dyes, which share structural similarities, showed significant antibacterial activity against various strains of bacteria, suggesting potential for this compound in antimicrobial applications.
Antioxidant Activity
The antioxidant potential of this compound is of interest due to its ability to scavenge free radicals. Azo compounds are known for their redox-active properties, which can interfere with oxidative stress pathways in cells. This activity may contribute to protective effects against cellular damage in various biological systems .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor. The mechanism involves binding to specific active sites on enzymes, thereby altering their activity. For instance, structural analogs have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which could be relevant for conditions like gout .
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-benzyloxybenzaldehyde and 4-phenyldiazenylaniline under controlled conditions. This reaction can be represented as follows:
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various azo compounds, including this compound. The results demonstrated:
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
These findings indicate that the compound possesses moderate antibacterial properties.
Study on Antioxidant Activity
In another study investigating antioxidant effects, the compound was tested using DPPH radical scavenging assays:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 80 |
The results suggest that higher concentrations significantly enhance the antioxidant capacity of the compound.
Q & A
Q. What are the standard synthetic routes for N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline, and what reaction conditions are optimal?
The compound is synthesized via a Schiff base condensation reaction between a benzaldehyde derivative (e.g., 4-(benzyloxy)benzaldehyde) and a substituted aniline (e.g., 4-(phenyldiazenyl)aniline) under reflux in ethanol. Key steps include:
- Reaction Conditions : Reflux for 2–3 hours in anhydrous ethanol, monitored by TLC for completion .
- Purification : Recrystallization from ethanol yields colorless crystals (typical yield ~70%) .
- Critical Parameters : Anhydrous solvents and controlled stoichiometry minimize side reactions. IR spectroscopy confirms C=N bond formation (peak at ~1620 cm⁻¹) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy :
- IR : Identifies imine (C=N) and azo (N=N) bonds.
- NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 6.5–8.5 ppm) and confirm substituent positions .
- X-ray Diffraction : Single-crystal X-ray analysis determines bond lengths, angles, and crystal packing. For example:
Q. How does the molecular geometry influence intermolecular interactions in the crystal lattice?
The compound exhibits non-covalent interactions such as C–H···π and C–H···N bonds, which stabilize the crystal structure. For example:
- Dihedral angles between aromatic rings (e.g., 8.9° between benzyloxy and phenyldiazenyl groups) affect packing efficiency .
- Disordered substituents (e.g., propenyl groups in ) are resolved using partial occupancy refinement .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict mesomorphic behavior in liquid crystal applications?
- DFT Optimization : Calculates molecular polarizability and dipole moments to correlate with mesophase stability. For example:
- Molecular Dynamics : Simulates alignment under electric fields to design stimuli-responsive materials .
Q. What experimental approaches resolve contradictions in thermal isomerization kinetics?
- Kinetic Studies : Variable-temperature NMR monitors Z/E isomerization rates. Substituent effects (e.g., 4-dimethylamino groups) are quantified via Hammett plots .
- High-Pressure Experiments : Pressure-dependent kinetics reveal transition states with sp-hybridized nitrogen, validated by activation volume calculations .
Q. How do crystal packing defects or twinning affect structural refinement?
- Twinning Analysis : SHELXL’s TWIN command refines data from non-merohedral twins, common in low-symmetry crystals .
- Disorder Modeling : Partial occupancy refinement (e.g., 71.4:28.6 ratio in ) resolves overlapping atomic positions .
Data Contradiction Analysis
Q. Why do dihedral angles between aromatic rings vary across studies?
Variations arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase planarity, while bulky groups (e.g., triazole) induce torsional strain .
- Crystallization Conditions : Solvent polarity and cooling rates influence packing motifs. For instance, ethanol promotes tighter C–H···π interactions than DMF .
Q. How can conflicting reports on mesophase stability be reconciled?
- Phase Purity : DSC and POM distinguish metastable phases (e.g., chiral smectic C vs. nematic) .
- Copolymer Design : Blending with electron-accepting monomers (e.g., nitrobenzylidene derivatives) stabilizes smectic phases over broader temperature ranges .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
